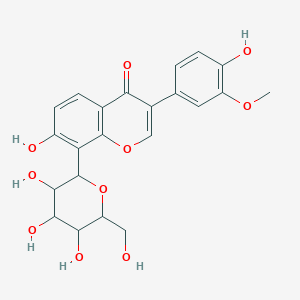

3 Pound feminine-Methoxy Puerarin

Description

Overview of Flavonoids and Isoflavonoids in Natural Product Research

Flavonoids are a large and diverse family of polyphenolic compounds that function as secondary metabolites in plants. mdpi.comnih.gov These natural products, built upon a C6-C3-C6 carbon skeleton, are integral to plant physiology and have garnered significant scientific interest for their potential health benefits. hebmu.edu.cnnih.gov Isoflavonoids represent a distinct class of flavonoids where the B-ring is attached to the C-3 position of the C-ring, distinguishing them from flavones where the attachment is at the C-2 position. nih.govwikipedia.org This structural variance is key to their unique biological properties. rsc.org

Isoflavones are classified as a major subgroup of flavonoids and are predominantly found in legumes, with soybeans being a particularly rich source. wikipedia.orgoregonstate.edunih.gov Due to their structural similarity to vertebrate estrogen, they are often categorized as phytoestrogens. nih.govvaia.com In plants, isoflavones play critical roles as defense compounds (phytoalexins) against pathogens and as signaling molecules in symbiotic relationships with microorganisms. wikipedia.orgrsc.org Their significance in scientific research stems from a wide array of observed biological activities, including antioxidant, anti-inflammatory, and estrogenic effects, making them a focal point in the discovery and development of new therapeutic agents. nih.govnih.gov

Table 1: Classification of Selected Flavonoids | Class | Subclass | Example Compounds | Key Structural Feature | | --- | --- | --- | --- | | Flavonoids | Flavones | Luteolin, Apigenin | B-ring at C2; C2-C3 double bond | | | Flavonols | Quercetin, Kaempferol | 3-hydroxy group | | | Flavanones | Naringenin, Hesperetin | C2-C3 single bond | | | Isoflavonoids | Isoflavones | Daidzein, Genistein (B1671435) | B-ring at C3 | | | Anthocyanidins | Cyanidin, Delphinidin | Flavylium cation |

The plant Pueraria lobata (Kudzu) is a member of the Leguminosae family and is a prominent source of bioactive isoflavonoids. bohrium.comresearchgate.net The root of P. lobata, known as Puerariae Lobatae Radix, has been used for centuries in traditional Chinese medicine to address various ailments. researchgate.netmdpi.com Modern scientific investigation has confirmed that the root is exceptionally rich in isoflavones, which are considered the primary active constituents responsible for its pharmacological properties. researchgate.netnih.gov The abundance of these compounds has established P. lobata as a crucial resource for natural product research and the development of functional foods and health products. bohrium.commdpi.comnih.gov

Table 2: Major Bioactive Compounds Identified in Pueraria lobata

| Compound Name | Chemical Class | Reference |

|---|---|---|

| Puerarin (B1673276) | Isoflavone (B191592) C-Glycoside | researchgate.netmdpi.com |

| Daidzin | Isoflavone O-Glycoside | researchgate.net |

| Daidzein | Isoflavone Aglycone | researchgate.net |

| Genistin | Isoflavone O-Glycoside | researchgate.net |

| Genistein | Isoflavone Aglycone | nih.gov |

| Formononetin | Isoflavone | researchgate.net |

| 3'-Hydroxy Puerarin | Isoflavone C-Glycoside | researchgate.net |

Introduction to Puerarin: A Core Isoflavone Glucoside

Among the many isoflavonoids isolated from Pueraria lobata, puerarin is the most abundant and is often used as a chemical marker for the plant genus. mdpi.commdpi.com It is a key bioactive component to which many of the plant's health effects are attributed. mdpi.com

Puerarin is an isoflavone C-glycoside. nih.gov Its chemical structure is formally defined as 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one. nih.gov The core of the molecule is an isoflavone aglycone (daidzein) that is substituted with hydroxy groups at the 7 and 4' positions. mdpi.comnih.gov Uniquely, a β-D-glucopyranosyl (glucose) unit is attached directly to the C-8 position of the isoflavone's A-ring through a carbon-carbon bond (C-glycosidic linkage), rather than the more common oxygen-carbon bond (O-glycosidic linkage). mdpi.comnih.gov This C-glycosidic bond confers greater chemical stability to the molecule.

Puerarin has been the subject of extensive pharmacological research, revealing a wide spectrum of biological activities. mdpi.comnih.gov Studies have demonstrated its potent antioxidant and anti-inflammatory properties. mdpi.comnih.gov Foundational research has particularly highlighted its protective effects on the cardiovascular system, including roles in vasodilation and protecting against myocardial injury. mdpi.comfrontiersin.org Furthermore, puerarin has been shown to possess neuroprotective capabilities and can modulate various molecular signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and function. mdpi.comfrontiersin.orgscience.gov These diverse activities have established puerarin as a significant lead compound in natural product-based drug discovery. nih.govresearchgate.net

Identification and Research Focus on 3'-Methoxy Puerarin

Building on the extensive research into puerarin, scientific inquiry has also focused on its naturally occurring derivatives, including 3'-Methoxy Puerarin. This compound was identified as a chemical constituent in the roots of Pueraria lobata. researchgate.net It is structurally similar to puerarin, featuring the same isoflavone C-glycoside backbone, but with the addition of a methoxy (B1213986) group (-OCH₃) at the 3' position of the B-ring.

The primary research focus on 3'-Methoxy Puerarin has been in the area of neuroprotection, specifically its effects on cerebral ischemia-reperfusion injury. nih.govnih.gov Studies using rat models of middle cerebral artery occlusion found that 3'-Methoxy Puerarin could ameliorate pathologic changes in the brain tissue following such an injury. nih.gov The proposed mechanisms for this protective effect are multifaceted. One key finding is its ability to regulate the balance of amino acid neurotransmitters; it was shown to reduce the concentrations of excitatory amino acids like glutamate (B1630785) and aspartate, while also affecting inhibitory amino acids. frontiersin.orgnih.gov This modulation helps to counter the neurotoxicity induced by excessive excitatory amino acids during an ischemic event. nih.gov

Further research has elucidated its positive impact on cerebrovascular function. In a rat model of cerebral ischemia-reperfusion, pretreatment with 3'-Methoxy Puerarin was found to increase the level of prostacyclin (PGI2) in cerebral tissue and enhance the activity of plasma tissue-type plasminogen activator (t-PA). nih.gov Concurrently, it inhibited the activity of plasma plasminogen activator inhibitor (PAI) and the expression of endothelin-1 (B181129) (ET-1) mRNA in the brain tissue. frontiersin.orgnih.gov These actions collectively suggest a mechanism that improves cerebral blood flow and reduces thrombosis, thereby protecting against ischemic damage. nih.gov

Table 3: Summary of Investigated Biological Effects of Puerarin and 3'-Methoxy Puerarin

| Compound | Investigated Biological Effect | Key Mechanism/Finding | Reference |

|---|---|---|---|

| Puerarin | Antioxidant, Anti-inflammatory | Scavenging free radicals, modulating inflammatory pathways | mdpi.comnih.gov |

| Cardioprotective | Vasodilation, modulating PI3K/Akt pathway | mdpi.comfrontiersin.org | |

| Neuroprotective | General neuroprotective activities | mdpi.comscience.gov | |

| 3'-Methoxy Puerarin | Neuroprotective (Cerebral Ischemia-Reperfusion) | Reduces excitatory amino acid toxicity | frontiersin.orgnih.gov |

Occurrence of 3'-Methoxy Puerarin as a Natural Derivative

3'-Methoxy Puerarin is a naturally occurring derivative of puerarin. pubcompare.ai It has been identified as a chemical constituent in the roots of Pueraria lobata, commonly known as kudzu. cymitquimica.comnih.gov While puerarin itself is abundant in this plant, its methylated derivatives, including 3'-Methoxy Puerarin, are typically present in much lower concentrations. nih.gov The biosynthesis of 3'-Methoxy Puerarin involves the O-methylation of the isoflavone core, a process catalyzed by specific enzymes within the plant. nih.gov This methylation most commonly occurs at the 3' position of the isoflavone structure. nih.gov

Rationale for Investigating Methylated Isoflavonoids in Academic Research

The academic interest in methylated isoflavonoids like 3'-Methoxy Puerarin is rooted in the potential for methylation to favorably alter the parent compound's characteristics.

Methylation can significantly enhance the biological activity of flavonoids. mdpi.com Research has shown that methylation can improve the metabolic stability and intestinal absorption of these compounds. acs.orgnih.gov For instance, methylated flavones have demonstrated a 5- to 8-fold higher apparent permeability in Caco-2 cell models compared to their unmethylated counterparts. nih.gov This increased bioavailability can lead to greater efficacy in biological systems. nih.gov In the context of 3'-Methoxy Puerarin, studies have suggested that it exhibits protective effects against cerebral ischemia-reperfusion injury in animal models. frontiersin.orgnih.gov These effects are attributed, in part, to the presence of the methoxy group, which enhances the compound's liposolubility and, consequently, its biological action. nih.gov

One study on rats with cerebral ischemia-reperfusion injury found that 3'-Methoxy Puerarin improved pathological changes in cerebral tissue, increased the level of prostacyclin (PGI2), and enhanced the activity of plasma tissue-type plasminogen activator. nih.gov Another study indicated that 3'-Methoxy Puerarin could protect against acute cerebral infarction by regulating amino acid levels. frontiersin.orgnih.gov

The methylation of isoflavonoids introduces structural diversity, leading to a broader range of physicochemical and biological properties. This diversification is crucial for drug discovery and development, as it allows researchers to explore a wider chemical space and identify compounds with optimized characteristics. mdpi.com The addition of a methoxy group, as seen in 3'-Methoxy Puerarin, can influence factors such as solubility, membrane permeability, and interaction with biological targets. cymitquimica.com By studying these modified compounds, scientists can gain a deeper understanding of structure-activity relationships, which is essential for designing more potent and selective therapeutic agents. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2-6,8,15,18-20,22-25,27-29H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQUZVFMUSCUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Advanced Derivatization Strategies

Elucidation of 3'-Methoxy Puerarin (B1673276) Biosynthesis

The biosynthesis of 3'-methoxy puerarin is a multi-step process that relies on specific enzymatic modifications of the isoflavonoid (B1168493) backbone. This natural synthesis occurs within the kudzu plant, Pueraria lobata, which is known to accumulate a variety of isoflavones. frontiersin.orgnih.gov

The final and defining step in the formation of 3'-methoxy puerarin is the enzymatic O-methylation of the puerarin precursor. frontiersin.org This biochemical reaction involves the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the 3'-hydroxyl group of an isoflavone (B191592). frontiersin.orgnih.gov This methylation is critical as it alters the compound's properties, such as increasing its lipophilicity, which can enhance its biological activity. frontiersin.orgfrontiersin.orgnih.gov The occurrence of 3'-O-methylated isoflavones appears to be a distinctive feature of the Pueraria genus. nih.gov

| Enzyme | Abbreviation | Substrate(s) | Product |

| Isoflavone 3'-O-Methyltransferase | PlOMT4 | 3'-hydroxy isoflavones (e.g., 3'-hydroxy daidzein) | 3'-methoxy isoflavones (e.g., 3'-methoxy daidzein) |

The biosynthesis of isoflavonoids, including the methylation step, is a highly regulated process in plants, influenced by both developmental cues and environmental stimuli. nih.gov The expression of the PlOMT4 gene, for example, varies across different plant tissues, with the highest levels typically found in the roots. nih.gov Furthermore, its transcription can be induced by elicitors like methyl jasmonate, a signaling molecule involved in plant defense responses. nih.gov This suggests that the production of 3'-methoxy puerarin is part of the plant's adaptive strategy. More broadly, the regulation of flavonoid biosynthetic pathways involves complex networks of transcription factors and epigenetic mechanisms, such as DNA methylation and histone modifications, which control the expression of key enzymes in response to internal and external signals like light or pathogens. researchgate.netmdpi.com

Academic Approaches to 3'-Methoxy Puerarin and Puerarin Derivative Synthesis

To overcome the limitations of natural extraction and to create novel molecules for research, scientists have developed various synthetic strategies. These academic approaches allow for the production of puerarin derivatives with tailored properties.

Chemoenzymatic synthesis, which combines chemical steps with biological catalysis, has emerged as a powerful tool for modifying natural products like puerarin. mdpi.comnih.gov This method leverages the high specificity of enzymes to perform reactions that are challenging to achieve through purely chemical means. nih.govnih.gov For instance, enzymes have been used to acylate puerarin, creating puerarin esters with improved lipid solubility. mdpi.com This approach allows for the targeted modification of puerarin to generate a library of analogues, which can then be screened for enhanced or novel biological activities. acs.org

Transglycosylation is a specific chemoenzymatic technique used to alter the sugar portion of a molecule. nih.gov In the context of puerarin, enzymatic transglycosylation has been successfully employed to attach additional sugar units to the puerarin core. acs.orgnih.gov Using enzymes like cyclodextrin (B1172386) glucanotransferase (CGTase) or maltogenic amylase, researchers have synthesized puerarin glucosides. acs.orgnih.gov This modification can dramatically increase the water solubility of puerarin. acs.orgnih.gov For example, the synthesis of α-D-glucosyl-(1→6)-puerarin and α-D-maltosyl-(1→6)-puerarin resulted in solubilities 14 and 168 times higher than that of the parent puerarin, respectively. nih.gov This strategy of modifying the glycosyl moiety is a key method for improving the pharmacokinetic properties of natural isoflavonoids for research purposes. acs.orgnih.gov

Chemoenzymatic Synthesis of Analogues for Research

Site-Specific Modification for Structure-Activity Probing

The strategic modification of the puerarin scaffold, particularly through the introduction of a methoxy (B1213986) group at the 3'-position to form 3'-methoxypuerarin (B1232487), is a key strategy in probing the structure-activity relationships (SAR) of this class of isoflavones. The location and nature of substituents on the B-ring of puerarin are known to be critical determinants of its biological activity. By introducing a methoxy group at the 3'-position, researchers can systematically evaluate the impact of this modification on the compound's interaction with various biological targets.

The presence of the 3'-methoxy group can influence several key parameters, including:

Receptor Binding: The electronic and steric properties of the methoxy group can alter the binding affinity and selectivity of the molecule for specific receptors or enzymes. For instance, in studies investigating the neuroprotective effects of puerarin derivatives, the 3'-methoxy group has been shown to modulate activity at certain receptors.

Enzyme Inhibition: The methoxy group can affect the compound's ability to inhibit enzymes. For example, the antioxidant capacity of puerarin derivatives is influenced by the substitution pattern on the B-ring, with methoxy groups playing a role in the molecule's ability to scavenge free radicals or modulate the activity of antioxidant enzymes.

Physicochemical Properties: Methoxylation can impact the lipophilicity and electronic distribution of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. These changes are crucial for optimizing the compound's suitability for in vitro and in vivo studies.

The systematic synthesis of a series of puerarin derivatives with modifications at various positions, including the 3'-position, allows for a comprehensive SAR analysis. This approach enables the identification of key structural features responsible for the desired biological effects and provides a rational basis for the design of more potent and selective research compounds.

Exploration of Novel Synthetic Pathways for Research Compounds

While puerarin is naturally abundant, the synthesis of its derivatives, such as 3'-methoxypuerarin, often requires multi-step chemical processes. The development of novel and efficient synthetic pathways is crucial for generating sufficient quantities of these compounds for research purposes and for creating structural diversity for SAR studies.

One common approach involves the semi-synthesis of 3'-methoxypuerarin starting from the natural product puerarin. This typically involves a protection-deprotection strategy to selectively modify the desired position. For instance, the hydroxyl groups on the A-ring and the glycosidic moiety are often protected before introducing the methoxy group at the 3'-position. This can be achieved through reactions like methylation using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base. Subsequent deprotection yields the desired 3'-methoxypuerarin.

More advanced synthetic strategies aim to improve the efficiency and selectivity of these transformations. These may include:

Enzymatic Synthesis: The use of specific enzymes, such as O-methyltransferases, can offer a highly selective method for introducing a methoxy group at the 3'-position. This biocatalytic approach can avoid the need for complex protection-deprotection steps and often proceeds under milder reaction conditions.

Combinatorial Chemistry: The application of combinatorial chemistry principles allows for the rapid generation of a library of puerarin derivatives with diverse substitutions, including various alkoxy groups at the 3'-position. This high-throughput approach can accelerate the discovery of lead compounds with improved properties.

Total Synthesis: While more complex, total synthesis routes provide the ultimate flexibility in designing and creating novel puerarin analogs that are not accessible from the natural product. This allows for the introduction of a wide range of functional groups and modifications to explore a broader chemical space.

The choice of synthetic pathway depends on the specific research goals, the desired quantity of the compound, and the availability of starting materials and reagents. The ongoing development of new synthetic methodologies continues to facilitate the exploration of the chemical and biological properties of 3'-methoxypuerarin and other puerarin derivatives.

Strategies for Enhancing Research Compound Properties through Derivatization (e.g., Improved Solubility for in vitro Studies)

A significant challenge in the preclinical development of many natural products, including puerarin and its derivatives, is their often-poor physicochemical properties, such as low aqueous solubility. This can limit their utility in in vitro assays and complicate the interpretation of biological data. Derivatization strategies are therefore employed to enhance these properties and improve the compound's "drug-likeness" for research applications.

For 3'-methoxypuerarin, several derivatization strategies can be employed to improve its solubility and other key properties:

Glycosylation: The introduction of additional sugar moieties to the existing glucose unit or at other positions on the isoflavone core can significantly increase aqueous solubility. The choice of sugar and the linkage position can be varied to fine-tune the solubility and bioavailability of the resulting compound.

Introduction of Ionizable Groups: The incorporation of acidic or basic functional groups, such as carboxylic acids or amines, can enhance solubility in aqueous media through salt formation. For example, the synthesis of aminoalkyl derivatives of puerarin has been shown to improve water solubility.

Prodrug Approaches: The conversion of 3'-methoxypuerarin into a prodrug can improve its solubility and permeability. A common strategy involves the esterification of the hydroxyl groups with hydrophilic moieties that can be cleaved in vivo to release the active compound.

Formulation Strategies: In addition to chemical modification, formulation approaches such as the use of co-solvents, surfactants, or encapsulation in nanoparticles can also be used to enhance the solubility of 3'-methoxypuerarin for in vitro studies.

The table below summarizes some of the derivatization strategies that can be applied to 3'-methoxypuerarin to improve its properties for research purposes.

| Derivatization Strategy | Moiety Introduced | Potential Improvement |

| Glycosylation | Additional sugar units | Increased aqueous solubility |

| Introduction of Ionizable Groups | Carboxylic acids, amines | Enhanced solubility through salt formation |

| Prodrug Formation | Hydrophilic esters | Improved solubility and permeability |

By employing these derivatization strategies, researchers can overcome the limitations associated with the poor solubility of 3'-methoxypuerarin and other puerarin derivatives, enabling more reliable and reproducible in vitro and in vivo studies.

Molecular and Cellular Mechanisms of Action of 3 Methoxy Puerarin

Neuroprotective Mechanisms

The neuroprotective capacity of 3'-Methoxy Puerarin (B1673276) is attributed to a range of actions at the molecular and cellular levels, which collectively mitigate neuronal damage and promote cell survival, especially under conditions of stress such as ischemia-reperfusion.

Modulation of Ischemia/Reperfusion Injury in Neuronal Models

Ischemia/reperfusion (I/R) injury is a primary cause of damage in cerebrovascular events like stroke. 3'-Methoxy Puerarin has demonstrated significant protective effects in animal models of cerebral I/R. Studies show that pretreatment with 3'-Methoxy Puerarin can ameliorate the pathological changes that occur in brain tissue following such an injury. nih.gov One of the key mechanisms is its ability to increase the number of surviving neurons, particularly in vulnerable areas like the hippocampal CA1 region.

Research in rat models of middle cerebral artery occlusion reveals that 3'-Methoxy Puerarin favorably modulates the balance of critical vasoactive and fibrinolytic factors. Specifically, it has been shown to increase the levels of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, and the activity of plasma tissue-type plasminogen activator (t-PA), which is crucial for breaking down blood clots. nih.gov Concurrently, it reduces the activity of plasminogen activator inhibitor (PAI) and the expression of endothelin-1 (B181129) (ET-1) mRNA, a potent vasoconstrictor. nih.gov This dual action helps to improve microcirculation and reduce the extent of tissue damage following an ischemic event.

Key Findings in Ischemia/Reperfusion Injury

| Parameter Modulated | Effect of 3'-Methoxy Puerarin | Mechanism of Neuroprotection | Reference |

|---|---|---|---|

| Prostacyclin (PGI2) | Increased | Vasodilation, Inhibition of platelet aggregation | nih.gov |

| Tissue-type Plasminogen Activator (t-PA) | Increased Activity | Enhances fibrinolysis (clot breakdown) | nih.gov |

| Plasminogen Activator Inhibitor (PAI) | Decreased Activity | Reduces inhibition of fibrinolysis | nih.gov |

| Endothelin-1 (ET-1) mRNA | Decreased Expression | Reduces vasoconstriction | nih.gov |

| Neuronal Survival (Hippocampal CA1) | Increased | Directly preserves neuronal cells from I/R damage | labshare.cn |

Anti-Apoptotic Cellular Pathways in Neural Cells

Apoptosis, or programmed cell death, is a critical factor in the loss of neurons following brain injury. 3'-Methoxy Puerarin exerts a potent anti-apoptotic effect, thereby protecting neural cells. It has been observed to significantly reduce the number of apoptotic pyramidal neurons in the hippocampus after an ischemia/reperfusion event. While direct studies on the specific molecular pathways for 3'-Methoxy Puerarin are emerging, the mechanisms of its parent compound, puerarin, are well-documented and provide a strong basis for its action. Puerarin has been shown to modulate key proteins in the apoptotic cascade. nih.govresearchgate.net This includes upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, which alters the Bcl-2/Bax ratio in favor of cell survival. nih.govresearchgate.net This modulation prevents the downstream activation of executioner caspases, such as cleaved caspase-3, which are responsible for dismantling the cell. nih.gov The neuroprotective effect of 3'-Methoxy Puerarin in I/R injury is therefore closely linked to its ability to inhibit these apoptotic pathways.

Regulation of Neurotransmitter and Amino Acid Dynamics

Excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters leads to neuronal damage, is a major contributor to injury in cerebral ischemia. 3'-Methoxy Puerarin has been found to regulate the balance between excitatory and inhibitory amino acids in the brain. nih.gov In a rat model of cerebral ischemia-reperfusion, administration of 3'-Methoxy Puerarin led to a reduction in the extracellular concentrations of the excitatory amino acids (EAA) aspartate (Asp) and glutamate (B1630785) (Glu) in the striatum. nih.gov By lowering the levels of these key excitatory neurotransmitters, 3'-Methoxy Puerarin helps to mitigate EAA-induced neurotoxicity and protect neurons from overstimulation. nih.gov This regulation of the amino acid environment is a crucial mechanism for protecting brain nuclei during acute cerebral infarction. nih.gov

Effect on Neurotransmitter Amino Acids in Ischemia/Reperfusion

| Amino Acid | Type | Effect of 3'-Methoxy Puerarin | Reference |

|---|---|---|---|

| Glutamate (Glu) | Excitatory | Reduced Concentration | nih.gov |

| Aspartate (Asp) | Excitatory | Reduced Concentration | nih.gov |

Influence on Hypothalamic Gene Expression (e.g., NMU, NPY, POMC)

The hypothalamus contains critical neuronal populations that regulate a host of physiological processes through neuropeptides. These include Neuropeptide Y (NPY) and Pro-opiomelanocortin (POMC), which are key regulators of energy balance. mdpi.com While the direct effects of 3'-Methoxy Puerarin on the expression of these specific hypothalamic genes have not been extensively detailed in available research, studies on the parent compound puerarin have been conducted. Research investigating puerarin's effect on the hypothalamic expression of Neuromedin U (NMU), NPY, and POMC found no significant differences among the tested groups. This suggests that the neuroprotective effects of these isoflavones may not be primarily mediated through the modulation of these specific neuropeptide genes under all conditions. Further research is required to elucidate the precise influence of 3'-Methoxy Puerarin on these and other hypothalamic signaling pathways.

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological mechanism in neurodegenerative diseases and I/R injury. nih.gov

Activation and Regulation of Antioxidant Defense Systems

3'-Methoxy Puerarin has been shown to bolster the cellular antioxidant defense systems. A key mechanism is its influence on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. researchgate.netfrontiersin.org Under conditions of oxidative challenge, 3'-Methoxy Puerarin can facilitate the activation of Nrf2. frontiersin.org This activation leads to the transcription of a suite of antioxidant and cytoprotective genes. researchgate.netfrontiersin.org

One of the crucial enzymes in the antioxidant defense network is Superoxide (B77818) Dismutase (SOD). Studies have demonstrated that 3'-Methoxy Puerarin can increase SOD activity. nih.gov For instance, in a rat model of cerebral ischemia-reperfusion injury, administration of 3'-Methoxy Puerarin led to a significant increase in SOD activity in the cortex. nih.gov This enzymatic enhancement contributes to the neutralization of superoxide radicals, a key component of oxidative stress.

Inhibition of Oxidative Stress-Induced Cellular Damage

The activation of antioxidant defense systems by 3'-Methoxy Puerarin directly translates to the inhibition of cellular damage induced by oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Research indicates that 3'-Methoxy Puerarin can mitigate the detrimental effects of oxidative stress. In models of cerebral ischemia-reperfusion, the compound was found to reduce the content of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, in the cerebral cortex. nih.gov Furthermore, in human skin fibroblasts exposed to UVA radiation, a known inducer of oxidative stress, puerarin (a related compound) was shown to significantly decrease the levels of ROS and MDA. nih.gov This protective effect helps to maintain cellular integrity and function in the face of oxidative insults. nih.govnih.gov

Anti-inflammatory Pathways

3'-Methoxy Puerarin exhibits potent anti-inflammatory properties through its modulation of various signaling pathways and cellular responses.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Studies have shown that puerarin, the parent compound of 3'-Methoxy Puerarin, can significantly inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, puerarin administration led to a downregulation of these pro-inflammatory mediators. nih.gov Similarly, in a model of acute liver injury, puerarin was found to inhibit the production of IL-1β, IL-6, and TNF-α in liver tissues. nih.gov

Modulation of Key Inflammatory Signaling Cascades (e.g., NF-κB Pathway, NLRP3 Inflammasome)

The anti-inflammatory effects of 3'-Methoxy Puerarin are, in part, mediated by its ability to modulate critical inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation. nih.govnih.gov Research has demonstrated that puerarin can inhibit the activation of the NF-κB pathway. nih.govnih.gov This inhibition, in turn, suppresses the expression of downstream inflammatory genes, including those for adhesion molecules and pro-inflammatory cytokines. nih.gov

Another important inflammatory signaling complex is the NLRP3 inflammasome. nih.govnih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. youtube.com Studies on puerarin have shown its ability to inhibit the activation of the NLRP3 inflammasome. nih.govnih.govnih.gov For instance, in a mouse model of aortic dissection, puerarin was found to inhibit NLRP3 inflammasome activation, leading to a downregulation of NLRP3, caspase-1, and IL-1β. nih.gov This suggests that 3'-Methoxy Puerarin may share a similar mechanism in dampening inflammatory responses.

Cellular Anti-inflammatory Responses in Immune Cells

The anti-inflammatory actions of these compounds extend to their effects on immune cells. Macrophages, key players in the inflammatory process, are a primary target. Puerarin has been shown to modulate the activity of macrophages. nih.gov For example, in RAW264.7 macrophage cells, puerarin was found to reduce nitric oxide secretion and phagocytosis when the cells were stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. nih.gov This indicates a direct modulatory effect on the inflammatory response of these immune cells.

Cellular Apoptosis and Proliferation Regulation

3'-Methoxy Puerarin and its parent compound, puerarin, have been shown to influence the fundamental cellular processes of apoptosis (programmed cell death) and proliferation. medchemexpress.comnih.gov

In the context of neuroprotection, 3'-Methoxy Puerarin has been observed to increase the number of surviving neurons and reduce the number of apoptotic pyramidal neurons in the hippocampal CA1 region following ischemia/reperfusion injury. medchemexpress.com This suggests an anti-apoptotic role in protecting neurons from ischemic damage.

Unable to Generate Article Due to Lack of Specific Research on 3'-Methoxy Puerarin

A comprehensive review of available scientific literature reveals that there is currently insufficient specific data on the chemical compound 3'-Methoxy Puerarin to generate the detailed article as requested in the provided outline. The existing research on this specific isoflavone (B191592) is limited and does not cover the breadth of molecular and cellular mechanisms required by the instructions.

While extensive research exists for the parent compound, Puerarin, this information cannot be substituted for 3'-Methoxy Puerarin, as they are distinct chemical entities with potentially different biological activities. Adhering to the strict instruction to focus solely on 3'-Methoxy Puerarin, the following points outline the limitations based on the available data:

Molecular and Cellular Mechanisms: The majority of published studies focus on the neuroprotective effects of 3'-Methoxy Puerarin, particularly in the context of cerebral ischemia-reperfusion injury. medchemexpress.comnih.govnih.gov Research indicates it can protect hippocampal neurons by inhibiting apoptosis and may regulate excitatory amino acid concentrations in the brain following ischemic events. medchemexpress.comnih.gov However, there is a lack of specific studies investigating its effects on different cell models (normal vs. diseased), its influence on the proliferation and differentiation of stem cells or myoblasts, or its detailed mechanisms involving the Caspase/AIF pathways.

Metabolic Regulation: There is a significant gap in the literature regarding the metabolic regulatory functions of 3'-Methoxy Puerarin. No dedicated studies were found that investigate its impact on lipid metabolism, such as hepatic lipid deposition, or its role in modulating glucose metabolism pathways like hepatic gluconeogenesis and glucose uptake. One study merely mentioned "methoxy puerarin" as a possible impurity in a puerarin extract used to study lipid metabolism, without providing any specific data on its actions. nih.gov

Signaling Pathways: No research is available that specifically links 3'-Methoxy Puerarin to the activation or inhibition of the AMPK/PPARα or JAK2/STAT3 signaling pathways in the context of metabolic regulation.

Due to this lack of specific, peer-reviewed data for 3'-Methoxy Puerarin across the required topics, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would require speculation and extrapolation from data on other compounds, which would violate the principles of scientific accuracy.

Should extensive research on 3'-Methoxy Puerarin become available in the future, the generation of the requested article may be possible.

Metabolic Regulation at the Cellular and Molecular Level

Ferroptosis Inhibition Mechanisms

While direct studies on 3'-Methoxy Puerarin's role in ferroptosis are not extensively documented, research on its parent compound, puerarin, reveals significant anti-ferroptotic activity. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Puerarin has been shown to counteract inflammation by modulating key ferroptosis-related pathways. nih.govresearchgate.net

Studies on puerarin indicate that its anti-inflammatory effects may be mediated through the regulation of ferroptosis. nih.gov The proposed mechanisms involve the modulation of metabolic pathways crucial to both inflammation and ferroptosis, including:

Arachidonic acid metabolism

Tryptophan metabolism

Glutathione metabolism nih.govresearchgate.net

In colorectal cancer cells, puerarin has been found to induce ferroptosis by upregulating Nuclear Receptor Coactivator 4 (NCOA4), which is essential for ferritinophagy, the process of degrading the iron-storage protein ferritin. nih.gov Conversely, in other contexts, such as iron overload-induced retinal cell damage, puerarin suppresses ferroptosis. It achieves this by alleviating lipid peroxidation and regulating the expression of key ferroptosis-associated proteins. nih.govresearchgate.net

| Target Protein/Pathway | Effect of Puerarin | Observed Outcome | Reference |

|---|---|---|---|

| NCOA4-mediated Ferritinophagy | Upregulation | Induction of ferroptosis in colorectal cancer cells | nih.gov |

| Glutathione Peroxidase 4 (GPX4) | Upregulation / Modulation | Inhibition of lipid peroxidation, suppression of ferroptosis | nih.govresearchgate.net |

| Solute Carrier Family 7 Member 11 (SLC7A11) | Upregulation / Modulation | Suppression of ferroptosis | researchgate.net |

| Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) | Modulation | Regulation of lipid metabolism associated with ferroptosis | nih.gov |

| Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) | Downregulation / Modulation | Suppression of ferroptosis-related inflammation | nih.govresearchgate.net |

Modulation of Other Cellular Processes

Effects on Cell Migration and Adhesion

Specific data on 3'-Methoxy Puerarin's influence on cell migration and adhesion is limited. However, extensive research into puerarin demonstrates its significant modulatory effects. Puerarin has been shown to inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory process. This is achieved by suppressing the expression of key adhesion molecules on human endothelial cells, including Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. nih.gov This inhibition is linked to the modulation of the NF-κB pathway. nih.gov

Furthermore, puerarin influences cell migration in various cell types. In myoblasts, it has been found to stimulate migration, a crucial process for muscle regeneration, by activating the Focal Adhesion Kinase (FAK) signaling pathway. mdpi.comcymitquimica.com In keratinocytes, puerarin promotes migration by activating ERK and Akt signaling pathways, which is beneficial for wound healing. researchgate.net

Regulation of Extracellular Matrix Metabolism

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. While direct evidence for 3'-Methoxy Puerarin is not available, studies on puerarin show it plays a role in regulating ECM metabolism, particularly in the context of intervertebral disc degeneration. Puerarin has been observed to promote the synthesis of critical ECM components, such as aggrecan and type II collagen, in nucleus pulposus cells. Concurrently, it attenuates the breakdown of the ECM by downregulating the expression of matrix-degrading enzymes, including Matrix Metalloproteinase-3 (MMP3), MMP13, and ADAMTS5.

Influence on Myogenesis and Muscle Regeneration Research

Myogenesis, the formation of muscle tissue, is a complex process involving the proliferation, migration, and differentiation of myoblasts. mdpi.comcymitquimica.com Research into puerarin and extracts from Pueraria montana (PMLE) has highlighted their potential to promote muscle regeneration. mdpi.comnih.gov Puerarin has been demonstrated to stimulate the migration and differentiation of C2C12 myoblasts in vitro. mdpi.comcymitquimica.com This pro-myogenic effect is associated with the activation of the FAK and PI3K/AKT signaling pathways. mdpi.com Studies have also shown that puerarin treatment can improve muscle repair following injury. mdpi.comcymitquimica.com In models of muscle atrophy, puerarin has been found to mitigate muscle wasting by activating the Akt/mTOR pathway and inhibiting autophagy. nih.govresearchgate.net

| Process | Effect of Puerarin | Associated Pathway(s) | Reference |

|---|---|---|---|

| Myoblast Migration | Promotes | FAK Signaling | mdpi.comcymitquimica.com |

| Myoblast Differentiation | Promotes | PI3K/AKT Pathway | mdpi.com |

| Muscle Atrophy | Inhibits / Mitigates | Akt/mTOR, TNF-α/NF-κB | nih.govresearchgate.net |

| Mitochondrial Biogenesis | Activates | AMPK/SIRT1/PGC-1α | nih.gov |

Inhibition of Osteoclastogenesis and Bone Resorption Processes

While specific studies on 3'-Methoxy Puerarin's effects on bone metabolism are lacking, puerarin is well-documented for its ability to inhibit bone loss. nih.govimrpress.com It acts by suppressing osteoclast activation and bone resorption without significantly affecting osteoclast formation (osteoclastogenesis). nih.govdoaj.org This is a key distinction from some clinical agents that can negatively impact the balance between bone formation and resorption. nih.gov The inhibitory effect of puerarin on bone resorption is mediated through multiple signaling pathways. It has been shown to block the integrin-β3-Pyk2/Src/Cbl signaling pathway, which is crucial for osteoclast function. nih.govdoaj.org Additionally, puerarin can inhibit osteoclastogenesis by suppressing RANKL-dependent autophagic responses and modulating the JAK2/STAT3 pathway. nih.govbjbms.orgnih.gov

Investigation of Upstream and Downstream Signaling Pathways

Research has specifically identified signaling pathways modulated by 3'-Methoxy Puerarin . In a rat model of cerebral ischemia-reperfusion injury, 3'-Methoxy Puerarin provided protective effects by modulating factors related to blood flow and vascular health. nih.gov Its mechanisms include:

Increasing the level of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, in cerebral tissue. frontiersin.orgnih.gov

Enhancing the activity of plasma tissue-type plasminogen activator (t-PA), which is involved in breaking down blood clots. frontiersin.orgnih.gov

Inhibiting the activity of plasma plasminogen activator inhibitor (PAI). frontiersin.orgnih.gov

Decreasing the mRNA expression of endothelin-1 (ET-1), a potent vasoconstrictor. frontiersin.orgnih.gov

The broader research on the parent compound, puerarin , has identified a wide array of signaling pathways it modulates, which are central to its diverse pharmacological effects. These pathways are likely targets for investigation for its derivatives like 3'-Methoxy Puerarin.

Key pathways regulated by puerarin include:

PI3K/Akt Pathway : This is a crucial pathway involved in cell survival, proliferation, and growth. Puerarin activates this pathway in various contexts, contributing to its neuroprotective and cardioprotective effects. frontiersin.orgmdpi.comnih.gov

MAPK Pathways (ERK, JNK, p38) : Puerarin modulates these pathways to regulate cellular responses to stress, inflammation, and photoaging. For instance, it blocks ERK overexpression to increase collagen expression mdpi.com and activates the JNK pathway to inhibit HDAC1 in atherosclerosis models.

NF-κB Pathway : As a central regulator of inflammation, NF-κB is a key target of puerarin. Puerarin inhibits NF-κB activation to reduce the expression of inflammatory cytokines and adhesion molecules. nih.govnih.gov

Nrf2 Pathway : Puerarin activates the Nrf2 antioxidant response pathway, leading to the upregulation of protective enzymes and reducing oxidative stress. mdpi.com

JAK2/STAT3 Pathway : Puerarin has been shown to inhibit this pathway, which contributes to its therapeutic effects in osteoporosis models. bjbms.org

Research on 3'-Methoxy Puerarin's Molecular Mechanisms Remains Limited

Initial investigations into the molecular and cellular mechanisms of action of the chemical compound 3'-Methoxy Puerarin have revealed some of its protective effects, particularly in the context of cerebral ischemia-reperfusion injury. However, detailed elucidation of its role in key signaling pathways, such as the PI3K/Akt pathway and its interactions with other cellular communication networks, is not yet extensively documented in publicly available research.

Currently, scientific literature provides specific insights into the effects of 3'-Methoxy Puerarin on certain physiological processes. In studies of cerebral ischemia-reperfusion, the compound has been observed to reduce the volume of brain tissue damage and improve neurological outcomes. medchemexpress.comnih.gov The mechanisms identified in this context include an increase in the activity of superoxide dismutase (SOD), an important antioxidant enzyme, and a decrease in the levels of malondialdehyde (MDA), a marker of oxidative stress. medchemexpress.com

Further mechanistic studies in the context of cerebral ischemia have shown that 3'-Methoxy Puerarin can increase the levels of prostacyclin (PGI2) and the activity of tissue-type plasminogen activator (t-PA). nih.gov Concurrently, it has been found to inhibit the activity of plasminogen activator inhibitor (PAI) and the expression of endothelin-1 (ET-1) mRNA. nih.gov These actions collectively contribute to its protective effects against injury from the restoration of blood flow to ischemic tissue.

Similarly, information on the crosstalk of 3'-Methoxy Puerarin with other signaling networks is also limited. The intricate interplay between different signaling pathways is crucial for a comprehensive understanding of a compound's biological effects. For puerarin, its interaction with pathways such as the mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and nuclear factor-kappa B (NF-κB) has been a subject of research. However, for 3'-Methoxy Puerarin, the extent to which its effects are mediated through similar or different intersecting signaling cascades remains to be elucidated.

Advanced Research Methodologies and Analytical Approaches for 3 Methoxy Puerarin

In vitro Experimental Models

Based on available scientific literature, dedicated in vitro studies focusing exclusively on 3'-Methoxy Puerarin (B1673276) are not extensively documented. Therefore, specific information regarding cell line selection, primary cell culture, or the use of co-culture systems for this particular compound is limited. Research into its parent compound, puerarin, has utilized various cell lines, including human bronchial epithelial cells and vascular smooth muscle cells, but similar detailed reports for its methoxy (B1213986) derivative are not presently available. nih.govnih.gov

Cell Line Selection and Culture for Specific Research Questions

There is no specific information available in the search results regarding the selection and culture of cell lines for research questions related to 3'-Methoxy Puerarin.

Primary Cell Isolation and Culture for Mechanistic Studies

There is no specific information available in the search results regarding the use of primary cell isolation and culture for mechanistic studies of 3'-Methoxy Puerarin. Studies on the parent compound, puerarin, have involved cultured primary rat proximal tubular cells, but equivalent studies on the methoxy derivative have not been identified. researchgate.net

Co-culture Systems for Intercellular Communication Research

There is no specific information available in the search results detailing the application of co-culture systems for intercellular communication research involving 3'-Methoxy Puerarin. Methodologies for co-culture systems, such as those involving macrophages and tumor cells or multiple pulmonary cell types, have been developed but their specific application to 3'-Methoxy Puerarin is not documented. nih.govnih.gov

In vivo Animal Models for Mechanistic Investigation

In vivo research provides the primary body of evidence for the biological effects of 3'-Methoxy Puerarin, with a strong focus on its neuroprotective properties in ischemia/reperfusion injury.

Model Design for Studying Specific Biological Processes (e.g., Ischemia/Reperfusion, Inflammation)

The principal animal model used to investigate 3'-Methoxy Puerarin is the rat model of focal cerebral ischemia-reperfusion. nih.govnih.govresearchgate.net

Model Organism: Sprague-Dawley rats are commonly used. nih.govnih.govresearchgate.net

Induction of Ischemia/Reperfusion: The condition is typically induced using the middle cerebral artery occlusion (MCAO) method, often involving a thread to embolize the artery, thereby blocking blood flow to a specific brain region. nih.govnih.govresearchgate.net This is followed by a period of reperfusion where the occlusion is removed.

Research Objective: This model is designed to observe the effects of 3'-Methoxy Puerarin on the volume of cerebral infarction, neurological deficit symptoms, and changes in biochemical markers related to oxidative stress and endothelial function following an ischemic event. nih.govnih.govresearchgate.net

While animal models for inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis or gunpowder smog-induced acute lung injury, have been used to study the parent compound puerarin, their specific application to investigate the anti-inflammatory properties of 3'-Methoxy Puerarin has not been detailed in the available literature. nih.govsemanticscholar.org

Techniques for Tissue and Organ-Specific Analysis

A variety of analytical techniques are employed to assess the outcomes in these animal models and understand the mechanisms of 3'-Methoxy Puerarin.

Behavioral Assessment: Neurological deficits following ischemia-reperfusion are evaluated to determine the functional impact of the compound. nih.govresearchgate.net

Infarct Volume Measurement: The volume of the damaged brain tissue is quantified to assess the extent of the ischemic injury. nih.govresearchgate.net

Biochemical Analysis of Brain Tissue:

Oxidative Stress Markers: The activity of superoxide (B77818) dismutase (SOD) and the content of malondialdehyde (MDA) are measured in the cerebral cortex to evaluate the compound's effect on free radical damage. nih.govresearchgate.net

Endothelial Function Markers: The levels of prostacyclin (PGI2) and the mRNA expression of endothelin-1 (B181129) (ET-1) are measured in cerebral tissue to explore the compound's impact on vascular function. nih.gov

Amino Acid Neurotransmitters: Brain microdialysis combined with high-performance liquid chromatography (HPLC) with fluorescence detection is used to measure dynamic changes in extracellular amino acids in the striatum, including the excitatory amino acids (EAA) aspartic acid (Asp) and glutamic acid (Glu), and the inhibitory amino acids taurine (B1682933) (Tau) and gamma-aminobutyric acid (GABA). nih.gov

Plasma Analysis: The activity of tissue-type plasminogen activator (t-PA) and plasminogen activator inhibitor (PAI) in the plasma is measured to assess effects on fibrinolysis. nih.gov

Histopathology: Pathological changes in the cerebral tissue are observed to confirm the extent of amelioration of injury. nih.gov

Interactive Data Table: In Vivo Studies of 3'-Methoxy Puerarin

| Model | Organism | Biological Process | Key Analytical Techniques | Reported Findings | Citations |

|---|---|---|---|---|---|

| Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley Rat | Cerebral Ischemia/Reperfusion | Behavioral Scoring, Infarct Volume Measurement, SOD/MDA Assays | Improved neurological symptoms, reduced infarct volume, increased SOD activity, reduced MDA content. | nih.govresearchgate.net |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Cerebral Ischemia/Reperfusion | PGI2/ET-1 mRNA analysis, Plasma t-PA/PAI activity, Histopathology | Increased cerebral PGI2, increased plasma t-PA activity, decreased cerebral ET-1 mRNA, decreased plasma PAI activity, ameliorated pathological changes. | nih.gov |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Cerebral Ischemia/Reperfusion | Brain Microdialysis, HPLC-Fluorescence Detection | Reduced concentrations of excitatory amino acids (Asp, Glu) in the striatum. | nih.gov |

Molecular Biology and Biochemistry Techniques

Molecular and biochemical assays are fundamental to understanding how 3'-Methoxy Puerarin functions at a subcellular level. These techniques enable the precise measurement of changes in gene and protein expression, enzyme function, and pathway activation, providing critical insights into its biological effects.

Gene expression analysis is a critical tool for determining how 3'-Methoxy Puerarin influences cellular function at the transcriptional level. Techniques like quantitative polymerase chain reaction (qPCR) allow for the targeted measurement of specific messenger RNA (mRNA) transcripts, revealing whether the compound upregulates or downregulates the expression of particular genes.

In studies investigating the neuroprotective effects of 3'-Methoxy Puerarin in rat models of cerebral ischemia-reperfusion injury, analysis of gene expression has been a key component. Research has shown that pretreatment with 3'-Methoxy Puerarin can significantly inhibit the expression of Endothelin-1 (ET-1) mRNA in cerebral tissue. nih.gov ET-1 is a potent vasoconstrictor, and its reduced expression is a potential mechanism for the compound's protective effects in the brain following ischemic events. nih.gov

Table 1: Documented Effects of 3'-Methoxy Puerarin on Gene Expression

| Gene Target | Analytical Technique | Biological Context | Observed Effect | Reference |

|---|

This table is based on available research data. RNA-seq (RNA sequencing) provides a more comprehensive, untargeted view of the entire transcriptome, though specific applications of RNA-seq in the context of 3'-Methoxy Puerarin are not prominently documented in current literature.

Analysis of protein expression and post-translational modifications is essential for understanding the downstream effects of gene expression changes. Western Blotting allows for the quantification of specific protein levels, while Immunoprecipitation is used to isolate proteins to study their interactions and modifications.

A review of the scientific literature did not yield specific studies applying Western Blotting or Immunoprecipitation to directly analyze changes in protein expression or modification induced by 3'-Methoxy Puerarin.

Enzyme activity assays are biochemical procedures that measure the rate of an enzyme-catalyzed reaction, providing direct insight into the functional impact of a compound on cellular metabolic and signaling pathways. The effect of 3'-Methoxy Puerarin has been evaluated using assays for several key enzymes.

In the context of cerebral ischemia-reperfusion injury, 3'-Methoxy Puerarin has been shown to modulate the activity of enzymes involved in oxidative stress and fibrinolysis. nih.govnih.gov Specifically, it has been observed to increase the activity of Superoxide Dismutase (SOD), an important antioxidant enzyme that protects cells from oxidative damage. nih.gov Furthermore, studies have demonstrated that 3'-Methoxy Puerarin enhances the activity of plasma tissue-type plasminogen activator (t-PA) while inhibiting the activity of plasminogen activator inhibitor (PAI), suggesting a beneficial effect on breaking down blood clots. nih.gov

Table 2: Effects of 3'-Methoxy Puerarin on Enzyme Activity

| Enzyme | Analytical Technique | Biological Context | Observed Effect | Reference |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Enzyme Activity Assay | Rat model of focal cerebral ischemia-reperfusion | Increased activity | nih.gov |

| Tissue-type Plasminogen Activator (t-PA) | Enzyme Activity Assay | Rat model of cerebral ischemia-reperfusion | Significantly higher activity | nih.gov |

No specific data was found in the reviewed literature regarding the effect of 3'-Methoxy Puerarin on the activity of iNOS, COX-2, or Ca2+-Mg2+-ATPase.

Reporter gene assays, such as luciferase or β-galactosidase assays, are powerful tools for studying the activation or inhibition of specific signaling pathways. In these assays, the regulatory sequence of a gene of interest is linked to a gene encoding a reporter protein, allowing pathway activity to be quantified by measuring the reporter's signal.

A review of the scientific literature did not yield specific studies that have utilized reporter gene assays to investigate the modulation of signaling pathways by 3'-Methoxy Puerarin.

Cellular Imaging and Microscopic Analysis

Cellular imaging techniques are indispensable for visualizing the effects of compounds within intact cells, providing spatial context to biochemical and molecular data.

Fluorescence microscopy can be used to determine the subcellular localization of a compound, revealing which organelles or compartments it accumulates in. This information is crucial for identifying potential sites of action and understanding the compound's mechanism.

A review of the scientific literature did not yield studies that have employed fluorescence microscopy or other imaging techniques to determine the specific subcellular localization of 3'-Methoxy Puerarin.

Confocal Microscopy for Live Cell Imaging

Confocal microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of cellular processes in real-time. nih.gov This technique allows researchers to visualize the subcellular localization and dynamic changes induced by 3'-Methoxy Puerarin within living cells. By using fluorescent probes or genetically encoded fluorescent proteins, scientists can track the compound's influence on specific organelles or cellular pathways. For instance, multi-dimensional fluorescence live-cell imaging can reveal the formation and dynamics of multienzyme metabolic complexes. nih.gov This approach would enable the investigation of how 3'-Methoxy Puerarin modulates cellular structures or signaling events, providing insights into its mechanism of action at a subcellular level. nih.govnih.gov The process typically involves incubating cultured cells with the compound and specific fluorescent dyes, followed by imaging with a confocal microscope to capture detailed spatial and temporal data. nih.gov

Histological and Immunohistochemical Staining in Tissue Samples

Histological and immunohistochemical (IHC) techniques are fundamental for examining the effects of 3'-Methoxy Puerarin within the context of biological tissues. nih.govkoreamed.org Histological staining, such as with Hematoxylin and Eosin, provides crucial information about tissue morphology, allowing researchers to assess any structural changes or protective effects conferred by the compound in preclinical models. nih.gov

Immunohistochemistry (IHC) offers a higher degree of specificity by using antibodies to detect the presence and location of specific proteins within tissue sections. koreamed.org This method is invaluable for understanding how 3'-Methoxy Puerarin might alter the expression of key proteins involved in a particular disease process. For example, in studies of cerebral ischemia, IHC could be used to stain for markers of apoptosis or inflammation in brain tissue from animal models treated with the compound, thereby visualizing its neuroprotective effects. medchemexpress.com The reliability of IHC is influenced by multiple factors, including fixation time, section thickness, and the specific antigen retrieval methods used. nih.govnih.gov Proper standardization of these parameters is essential for obtaining reproducible and quantifiable results. nih.gov

Analytical Chemistry Techniques for Research Characterization

Analytical chemistry provides the foundation for the chemical analysis of 3'-Methoxy Puerarin, ensuring its identity, purity, and quantity in research settings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 3'-Methoxy Puerarin in various samples, including herbal extracts and research formulations. mdpi.com The method's precision and reliability make it ideal for quality control and purity assessment. mdpi.comresearchgate.net A validated HPLC method for 3'-Methoxy Puerarin utilizes a C18 column for separation with a mobile phase gradient, allowing for clear resolution from other related isoflavones like puerarin and daidzin. researchgate.net Research has established specific parameters for its quantification, demonstrating good linearity and recovery. researchgate.net For instance, a linear range of 1.581–47.43 μg/mL with a correlation coefficient (r²) of 0.999 has been reported, indicating a strong correlation between concentration and detector response. researchgate.net The accuracy of such methods is confirmed through recovery studies, with reported recovery rates for 3'-Methoxy Puerarin between 95.6% and 100.7%. researchgate.net

| Parameter | Value |

|---|---|

| Chromatographic Column | Acclaim 120 C18 (5μm, 4.6*250mm) |

| Linear Range | 1.581 - 47.43 μg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Recovery Rate | 95.6% - 100.7% |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for studying the metabolism of 3'-Methoxy Puerarin. This highly sensitive technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov An LC-MS method allows for the simultaneous determination and quantification of a parent compound and its metabolites in biological samples like plasma or urine. nih.govnih.gov For related compounds like puerarin, LC-MS has been used to identify major metabolites such as daidzein. nih.gov A similar approach for 3'-Methoxy Puerarin would involve developing a validated method using a suitable column and mobile phase, followed by mass spectrometry detection, often with electrospray ionization (ESI) in negative or positive mode. nih.govsigmaaldrich.com This enables the creation of detailed metabolite profiles, which are crucial for understanding the compound's biotransformation and pharmacokinetic properties within an organism. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including 3'-Methoxy Puerarin and any novel analogues synthesized for research purposes. mdpi.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the different chemical environments of the hydrogen and carbon atoms in the structure. mdpi.comnih.gov For more complex structural problems, such as determining the precise connectivity and spatial arrangement of atoms in a new analogue, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov These advanced techniques are critical for confirming the structure of newly synthesized compounds or for identifying unknown metabolites isolated from biological systems. nih.govnih.gov

Bioinformatics and Computational Approaches

Bioinformatics and computational modeling are increasingly being used to predict and explain the biological activities of natural compounds like 3'-Methoxy Puerarin. These in silico methods can accelerate research by identifying likely protein targets and cellular pathways affected by the compound. Network pharmacology, for example, can be used to construct drug-target-disease networks, revealing potential mechanisms of action. nih.gov By analyzing databases of known gene and protein interactions, researchers can perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses to predict the biological processes and signaling pathways that 3'-Methoxy Puerarin is most likely to modulate. nih.gov Such computational studies on the related compound puerarin have been used to identify its potential in treating complex diseases by highlighting its influence on pathways related to cell proliferation and apoptosis. nih.gov These approaches provide a powerful hypothesis-generating framework that can guide and focus subsequent experimental validation in the laboratory.

Network Analysis for Pathway Mapping

Network pharmacology is a powerful in silico approach used to decipher the complex relationships between drugs, biological targets, and diseases from a holistic, network-based perspective. nih.govamegroups.org This methodology is particularly suited for understanding the multi-target effects of compounds like 3'-Methoxy Puerarin.

The process of network analysis for pathway mapping typically involves several key steps. Initially, potential molecular targets of the compound are identified using various databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), Swiss Target Prediction, and the Comparative Toxicogenomics Database (CTD). veeva.com Simultaneously, disease-associated genes are collected from databases like GeneCards, DisGeNET, and Online Mendelian Inheritance in Man (OMIM). nih.govamegroups.orgveeva.com

By intersecting the compound's targets with the disease-related genes, a set of common targets is identified. nih.gov These common targets are considered the most likely points of therapeutic action. A protein-protein interaction (PPI) network is then constructed for these targets to visualize their interactions and identify key nodes or "hub" genes that are central to the biological processes. nih.govamegroups.org

Finally, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on these core targets. nih.govnih.gov This step elucidates the biological processes and signaling pathways that are significantly modulated by the compound. For instance, studies on the related compound puerarin have used this approach to identify pathways such as the PI3K-Akt, mTOR, and FOXO signaling pathways as crucial for its therapeutic effects. nih.govamegroups.orgnih.gov This systematic analysis provides a comprehensive map of the compound's potential mechanisms of action, guiding further experimental validation.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how a ligand, such as 3'-Methoxy Puerarin, interacts with its protein target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This technique is crucial for confirming interactions suggested by network pharmacology and for understanding the basis of a compound's inhibitory or activating effects. The process involves computationally placing the ligand into the binding site of the protein in various conformations and scoring the resulting poses based on binding affinity or energy. A lower binding energy generally indicates a more stable and favorable interaction. frontiersin.org

A study investigating the α-glucosidase inhibitory activity of isoflavones from Pueraria lobata utilized molecular docking to confirm the binding of 3'-Methoxy Puerarin to the active site of the α-glucosidase enzyme. nih.gov This finding provides a structural basis for its potential antidiabetic properties. nih.gov Docking studies on the related compound puerarin have also been used to evaluate its binding affinity to key targets in Alzheimer's disease and other conditions, consistently showing favorable binding energies that support its therapeutic potential. veeva.comfrontiersin.orgnih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Research Focus |

| 3'-Methoxy Puerarin | α-Glucosidase | Binding confirmed (specific energy value not stated in source) nih.gov | Antidiabetic activity nih.gov |

| Puerarin | Acetylcholinesterase (AChE) | High stability predicted nih.gov | Alzheimer's Disease nih.gov |

| Puerarin | Cyclooxygenase-2 (COX-2) | High stability predicted nih.gov | Alzheimer's Disease nih.gov |

| Puerarin | Caspase-3 (C3) | High stability predicted nih.gov | Alzheimer's Disease nih.gov |

| Puerarin | cAMP | < -5.0 frontiersin.org | Acute Alcoholism-induced Oliguria frontiersin.org |

| Puerarin | PKA | < -5.0 frontiersin.org | Acute Alcoholism-induced Oliguria frontiersin.org |

| Puerarin | CREB | < -5.0 frontiersin.org | Acute Alcoholism-induced Oliguria frontiersin.org |

| Puerarin | c-Fos | < -5.0 frontiersin.org | Acute Alcoholism-induced Oliguria frontiersin.org |

Molecular Dynamics Simulations

In silico Prediction of Biological Activities

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activities and pharmacokinetic properties of compounds like 3'-Methoxy Puerarin. These computational tools analyze a molecule's structure to forecast its behavior in a biological system, helping to prioritize compounds for further experimental testing. nih.gov

One of the primary applications is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Software platforms use Quantitative Structure-Activity Relationship (QSAR) models to estimate characteristics such as oral bioavailability, blood-brain barrier penetration, and potential for mutagenicity or hepatotoxicity based on the compound's chemical structure. nih.govnih.gov For instance, in silico studies on puerarin have suggested its potential to cross the blood-brain barrier, a critical feature for its neuroprotective effects. nih.gov

Furthermore, inverse or reverse docking approaches can be used to screen a compound against a large library of known protein targets to identify potential new biological activities. researchgate.net This method helps in drug repositioning and in uncovering novel mechanisms of action for known compounds. By docking 3'-Methoxy Puerarin into a wide array of biological targets, researchers can generate hypotheses about its potential efficacy against various diseases, which can then be validated through targeted in vitro and in vivo assays. researchgate.net These predictive studies are crucial for efficiently navigating the complexities of drug development and for broadening the therapeutic applications of natural products. nih.govamegroups.org

Structure Activity Relationship Sar Studies and Analogue Development for Research

Impact of Methoxy (B1213986) Group Position on Biological Activities

The introduction and positioning of a methoxy group on the puerarin (B1673276) scaffold can significantly alter its biological profile. In the case of 3'-methoxy puerarin, the methoxy group is located on the 3' position of the B-ring of the isoflavone (B191592) structure. This modification has been shown to contribute to its neuroprotective properties.

In a rat model of cerebral ischemia/reperfusion injury, 3'-methoxy puerarin demonstrated protective effects by improving pathological changes in brain tissue. frontiersin.org This was associated with an increase in the level of prostacyclin (PGI2) in the cerebral tissue and the activity of plasma tissue-type plasminogen activator (t-PA). frontiersin.org Concurrently, it decreased the activity of plasma plasminogen activator inhibitor (PAI) and the expression of endothelin-1 (B181129) (ET-1) mRNA in the brain. frontiersin.org These findings suggest that the 3'-methoxy substitution plays a key role in modulating these specific biochemical pathways involved in cerebrovascular function.

Furthermore, studies have indicated that 3'-methoxy puerarin can regulate the levels of both excitatory and inhibitory amino acids in the brain during an acute cerebral infarction. frontiersin.org This modulation of neurotransmitter dynamics is another facet of its neuroprotective mechanism. The precise impact of the methoxy group's position is a subject of ongoing research, with comparisons to other methoxy-substituted puerarin isomers needed to fully elucidate the optimal substitution pattern for specific biological activities. While direct comparative studies with other positional isomers are limited, the existing evidence underscores the significance of the 3'-methoxy group for the observed neuroprotective effects. frontiersin.org

Role of Glycosylation and other Modifications on Research Compound Properties

The glycosyl moiety attached to the puerarin backbone is a critical determinant of its physicochemical properties, including solubility and bioavailability. Modifications to this glycosyl group, or other parts of the molecule, can lead to the development of derivatives with improved characteristics for research purposes.

Glycosylation is a key modification that can enhance the water solubility of flavonoids. frontiersin.org For instance, the enzymatic transglycosylation of puerarin has been shown to produce glycosides with significantly higher water solubility. frontiersin.org While specific studies on the glycosylation of 3'-methoxy puerarin are not extensively detailed in the available literature, the principles of glycosylation's impact on puerarin itself are highly relevant.

Other modifications, such as acylation, have also been explored to enhance the properties of puerarin. The acylated modification of the phenolic hydroxyl group at the C-7 position of puerarin has been suggested to improve its cardioprotective activity. nih.gov Such modifications could potentially be applied to 3'-methoxy puerarin to create analogues with a broader range of biological activities or improved pharmacokinetic profiles. The development of derivatives with better bioavailability is a key objective, as this can lead to more effective compounds for in vivo research. frontiersin.org

Design and Synthesis of 3'-Methoxy Puerarin Analogues for Targeted Research

The design and synthesis of analogues of 3'-methoxy puerarin are guided by the desire to create research tools with specific, enhanced properties. This involves a rational approach based on understanding the molecule's mechanism of action and its interactions with biological targets.

Rational Design Based on Mechanistic Hypotheses

The rational design of 3'-methoxy puerarin analogues often starts with a mechanistic hypothesis. For example, based on its known neuroprotective effects, analogues could be designed to enhance its interaction with specific molecular targets within the brain. Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can be employed to guide the design of new derivatives. nih.govmdpi.com By understanding the binding modes of 3'-methoxy puerarin with target proteins, researchers can propose structural modifications that are predicted to improve binding affinity and selectivity. nih.govmdpi.com

For instance, if a particular hydrogen bond is identified as crucial for the interaction with a target enzyme, analogues can be synthesized that strengthen this interaction. This approach allows for a more targeted and efficient drug discovery process compared to traditional high-throughput screening of random compounds.

Analogues with Enhanced Bioavailability for in vivo Animal Research (e.g., BBB Penetration)